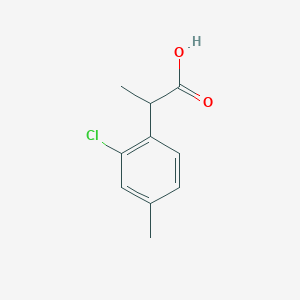
2-(2-Chloro-4-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO2. It is a monocarboxylic acid that features a 2-chloro-4-methylphenyl group attached to a propanoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-methylphenyl)propanoic acid typically involves a Friedel-Crafts reaction. This reaction is carried out between ethyl 2-chloropropionate and 2-chloro-4-methylbenzene in the presence of anhydrous aluminum chloride as a catalyst. The intermediate product, ethyl 2-(2-chloro-4-methylphenyl)propionate, is then hydrolyzed to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is preferred due to its cost-effectiveness and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Chloro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major products are alcohols or other reduced forms.
Substitution: The products depend on the substituent introduced, such as halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-methylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Industry: It is used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it exhibits inhibitory activity against certain enzymes, particularly aminopeptidases. These enzymes are responsible for cleaving peptide bonds at the N-terminus of proteins. By inhibiting these enzymes, the compound can modulate protein function and potentially serve as a therapeutic agent.
Comparación Con Compuestos Similares
2-(4-Chloro-2-methylphenoxy)propanoic acid: This compound is structurally similar but features an ether linkage instead of a direct aromatic substitution.
2-(4-Methylphenyl)propanoic acid: Lacks the chlorine substituent, which affects its reactivity and applications.
Uniqueness: 2-(2-Chloro-4-methylphenyl)propanoic acid is unique due to the presence of both a chlorine substituent and a propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent .
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
2-(2-chloro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-6-3-4-8(9(11)5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
Clave InChI |
AWUIMEKCVLKZGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13088453.png)
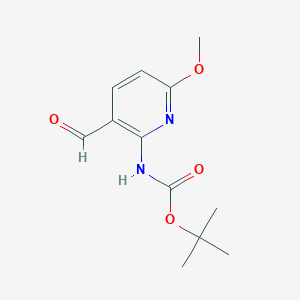
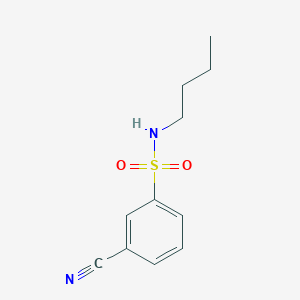
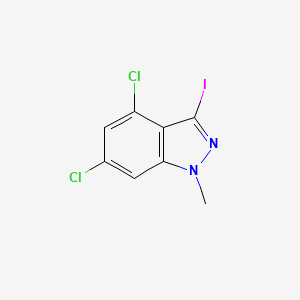
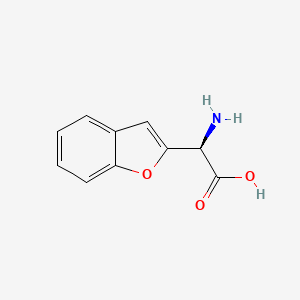
![8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13088467.png)


![8-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13088483.png)
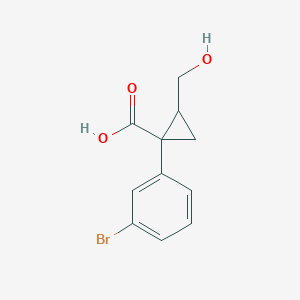
![1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)

![6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13088503.png)
![{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13088507.png)
